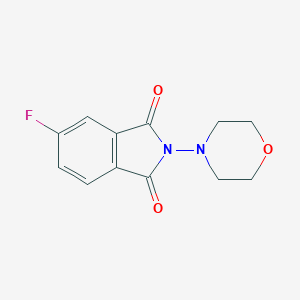![molecular formula C23H27ClN2O2S B394712 N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide](/img/structure/B394712.png)
N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is known for its diverse biological activities, and an azepane ring, which is a seven-membered nitrogen-containing ring. The presence of these functional groups makes this compound a subject of interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
Introduction of the Azepane Ring: This step often involves the reaction of the benzothiophene intermediate with azepane derivatives under specific conditions to form the azepanylcarbonyl group.
Chlorobenzamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving benzothiophene derivatives.
Medicine: It has potential as a lead compound for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene core may interact with biological targets through π-π stacking or hydrogen bonding, while the azepane ring could enhance binding affinity through hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
類似化合物との比較
Similar Compounds
- N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide
- N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-fluorobenzamide
Uniqueness
N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide is unique due to the specific combination of functional groups it possesses. The presence of the chlorobenzamide moiety distinguishes it from similar compounds and may confer unique biological activities or chemical reactivity.
特性
分子式 |
C23H27ClN2O2S |
|---|---|
分子量 |
431g/mol |
IUPAC名 |
N-[3-(azepane-1-carbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-chlorobenzamide |
InChI |
InChI=1S/C23H27ClN2O2S/c1-15-10-11-17-19(14-15)29-22(25-21(27)16-8-4-5-9-18(16)24)20(17)23(28)26-12-6-2-3-7-13-26/h4-5,8-9,15H,2-3,6-7,10-14H2,1H3,(H,25,27) |
InChIキー |
WMTMXMWCMHYIHP-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCCC3)NC(=O)C4=CC=CC=C4Cl |
正規SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)N3CCCCCC3)NC(=O)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N'-hexanoyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B394634.png)
![Ethyl 1-[1-(2,4-dibromophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B394637.png)
![[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(6H)-one O-butyloxime](/img/structure/B394639.png)
![N-[(4Z)-4-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-5-OXO-1-(2,4,6-TRICHLOROPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZAMIDE](/img/structure/B394640.png)


![9-[4-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)PHENYL]-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B394649.png)
![1-[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carboxamide](/img/structure/B394650.png)

![3-phenyl-1-phenylimino-5H-[1,3]thiazolo[3,4-a]quinoxalin-4-one](/img/structure/B394653.png)
![(2Z)-3-ETHYL-5-[(2E)-1-ETHYL-1,2-DIHYDROQUINOLIN-2-YLIDENE]-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE](/img/structure/B394654.png)
